molecular formula C26H25IN4O3 B296704 4-[4-(Allyloxy)-3-iodo-5-methoxyphenyl]-2-amino-1-anilino-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

4-[4-(Allyloxy)-3-iodo-5-methoxyphenyl]-2-amino-1-anilino-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B296704
M. Wt: 568.4 g/mol
InChI Key: NBZUMHUOKLNRLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Allyloxy)-3-iodo-5-methoxyphenyl]-2-amino-1-anilino-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 4-[4-(Allyloxy)-3-iodo-5-methoxyphenyl]-2-amino-1-anilino-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves the inhibition of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound also affects the cellular signaling pathways and induces apoptosis in cancer cells. The antibacterial properties of this compound are attributed to its ability to interfere with the bacterial cell membrane and cell wall synthesis.
Biochemical and Physiological Effects:
Studies have shown that 4-[4-(Allyloxy)-3-iodo-5-methoxyphenyl]-2-amino-1-anilino-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has minimal toxicity and does not affect normal cells. This compound has been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial strains. Additionally, this compound has shown potential as a neuroprotective agent and has been studied for its effects on neuronal cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[4-(Allyloxy)-3-iodo-5-methoxyphenyl]-2-amino-1-anilino-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments include its potential as a therapeutic agent for cancer and bacterial infections, its minimal toxicity, and its ability to induce apoptosis in cancer cells. The limitations of using this compound in lab experiments include the need for further studies to determine its efficacy and safety in vivo and the need for optimization of the synthesis method to obtain a higher yield of the compound.

Future Directions

For the study of 4-[4-(Allyloxy)-3-iodo-5-methoxyphenyl]-2-amino-1-anilino-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile include further studies to determine its efficacy and safety in vivo, optimization of the synthesis method to obtain a higher yield of the compound, and studies to determine its potential as a therapeutic agent for neurodegenerative diseases. Additionally, this compound can be studied for its potential as a drug delivery system for targeted therapy. Further studies can also be conducted to determine the potential of this compound in combination with other anticancer or antibacterial agents to enhance their efficacy.
Conclusion:
In conclusion, 4-[4-(Allyloxy)-3-iodo-5-methoxyphenyl]-2-amino-1-anilino-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a chemical compound that has potential applications in various fields of scientific research. The synthesis method has been optimized to obtain a high yield of the compound, and studies have shown its potential as a therapeutic agent for cancer, bacterial infections, and neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in vivo and its potential in combination with other agents.

Synthesis Methods

The synthesis of 4-[4-(Allyloxy)-3-iodo-5-methoxyphenyl]-2-amino-1-anilino-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves the reaction of 4-(allyloxy)-3-iodo-5-methoxyphenyl)-2-amino-1-anilino-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile with a specific reagent. The reaction is carried out in the presence of a catalyst and under specific conditions to obtain the desired product. The synthesis method has been optimized to obtain a high yield of the compound.

Scientific Research Applications

4-[4-(Allyloxy)-3-iodo-5-methoxyphenyl]-2-amino-1-anilino-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has potential applications in various fields of scientific research. This compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antibacterial properties and has shown effectiveness against certain bacterial strains. Additionally, this compound has shown potential as a therapeutic agent for the treatment of neurodegenerative diseases.

properties

Molecular Formula

C26H25IN4O3

Molecular Weight

568.4 g/mol

IUPAC Name

2-amino-1-anilino-4-(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C26H25IN4O3/c1-3-12-34-25-19(27)13-16(14-22(25)33-2)23-18(15-28)26(29)31(30-17-8-5-4-6-9-17)20-10-7-11-21(32)24(20)23/h3-6,8-9,13-14,23,30H,1,7,10-12,29H2,2H3

InChI Key

NBZUMHUOKLNRLP-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)C2C(=C(N(C3=C2C(=O)CCC3)NC4=CC=CC=C4)N)C#N)I)OCC=C

Canonical SMILES

COC1=C(C(=CC(=C1)C2C(=C(N(C3=C2C(=O)CCC3)NC4=CC=CC=C4)N)C#N)I)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.